Benznidazole-d7

LC-MS/MS Isotopic Interference Internal Standard

Benznidazole-d7 (≥98% purity) is the deuterated internal standard of choice for definitive benznidazole quantification by LC-MS/MS. Its +7 Da mass shift eliminates spectral interference from the analyte's natural 13C/15N isotopic envelope (+1 to +3 Da), avoiding up to 90-fold quantification bias seen with lower-mass-shift alternatives. Near-identical chromatographic behavior ensures accurate correction of matrix effects, extraction variability, and ion suppression across plasma, urine, and tissue homogenates. Optimized for GLP-compliant pharmacokinetic studies, therapeutic drug monitoring in Chagas disease, and metabolite profiling workflows. Supplied with documented purity for regulatory-ready method validation under FDA and EMA guidance.

Molecular Formula C12H12N4O3
Molecular Weight 267.29 g/mol
Cat. No. B13863454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenznidazole-d7
Molecular FormulaC12H12N4O3
Molecular Weight267.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CN2C=CN=C2[N+](=O)[O-]
InChIInChI=1S/C12H12N4O3/c17-11(14-8-10-4-2-1-3-5-10)9-15-7-6-13-12(15)16(18)19/h1-7H,8-9H2,(H,14,17)/i1D,2D,3D,4D,5D,8D2
InChIKeyCULUWZNBISUWAS-LINRZHOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benznidazole-d7 Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Benznidazole in Chagas Disease Research


Benznidazole-d7 is a deuterated analog of the trypanocidal agent benznidazole, in which seven hydrogen atoms are replaced by deuterium, resulting in a nominal mass shift of +7 Da relative to the unlabeled parent compound (molecular weight 267.29 vs. 260.25 g/mol) . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify benznidazole concentrations in complex biological matrices such as plasma, urine, and tissue homogenates [1]. The compound is supplied as a characterized reference standard with documented purity typically ≥98% and is intended exclusively for laboratory research and analytical method development [2].

Why Benznidazole-d7 Cannot Be Substituted with Non-Deuterated Benznidazole or Lower-Mass Deuterated Analogs in Quantitative Bioanalysis


In LC-MS/MS quantification, accurate correction for matrix effects, extraction recovery, and ionization variability requires an internal standard that co-elutes with the analyte and exhibits nearly identical physicochemical behavior [1]. Non-deuterated structural analogs of benznidazole may show differential extraction efficiencies, retention times, and ionization responses under electrospray conditions, leading to biased quantification [2]. Even among deuterated internal standards, the magnitude of the mass shift is critical: a mass difference of only 3 Da has been demonstrated to cause significant isotopic interference between the analyte and the SIL-IS, reducing assay accuracy by up to 90-fold unless complex corrective strategies are employed [3]. Benznidazole-d7 provides a +7 Da mass shift that substantially reduces the risk of spectral overlap with the natural isotopic envelope of unlabeled benznidazole (which contains 13C and 15N isotopologues extending +1 to +3 Da), thereby simplifying method development and improving quantitative reliability without requiring exotic corrective measures [3].

Quantitative Differentiation of Benznidazole-d7: Head-to-Head Performance Comparisons for LC-MS/MS Internal Standard Selection


Mass Shift Advantage: Benznidazole-d7 (+7 Da) vs. Benznidazole-d3 (+3 Da) and Unlabeled Benznidazole (0 Da)

Benznidazole-d7 provides a nominal mass difference of +7 Da relative to unlabeled benznidazole, compared to a +3 Da difference for benznidazole-d3 (when available) and 0 Da for the non-deuterated parent compound . A study of SIL-IS interference demonstrated that a mass difference of only 3 Da between a microdose SIL drug and its SIL-IS resulted in significant interference, requiring a 90-fold reduction strategy via alternative isotopic ion monitoring to achieve acceptable assay performance [1]. By employing a +7 Da mass shift, benznidazole-d7 minimizes spectral overlap with the natural isotopic envelope of benznidazole (which extends to M+3 due to 13C and 15N contributions), thereby simplifying method development and reducing the risk of cross-talk in multiple reaction monitoring (MRM) transitions [1].

LC-MS/MS Isotopic Interference Internal Standard Bioanalysis

Purity and Characterization: Benznidazole-d7 (≥98%) vs. Uncharacterized or Lower-Purity Deuterated Analogs

Commercial benznidazole-d7 is supplied with a documented purity specification of ≥98% (typically 98%+) and is accompanied by a Certificate of Analysis (CoA) detailing HPLC purity, isotopic enrichment, and structural confirmation by NMR and MS [1][2]. In contrast, many lower-cost deuterated internal standards or research-grade benznidazole analogs may lack comprehensive characterization, with purity unspecified or as low as 95% . The use of a well-characterized, high-purity SIL-IS is a regulatory expectation for validated bioanalytical methods under FDA and EMA guidelines, as impurities in the internal standard can introduce systematic bias in calibration curves and compromise assay accuracy [3].

Reference Standard Purity Method Validation Quality Control

Retention Time Fidelity: Deuterium Isotope Effect in Benznidazole-d7 Compared to Non-Deuterated Internal Standards

Deuterated internal standards may exhibit a slight reverse isotope effect in reversed-phase liquid chromatography, eluting marginally earlier (typically 0.01–0.05 min) than the unlabeled analyte due to the lower lipophilicity of C-D bonds compared to C-H bonds [1]. This retention time shift, if present, can reduce the internal standard's ability to fully compensate for matrix-induced ion suppression or enhancement in electrospray ionization (ESI) [2]. While benznidazole-d7 is expected to show this class-level behavior, its +7 Da mass shift ensures that any slight chromatographic offset does not compromise MS/MS selectivity. In contrast, non-deuterated structural analogs used as internal standards often exhibit substantially different retention times (Δ > 0.2 min) and cannot correct for ESI matrix effects in the same retention time window [3].

Chromatography Isotope Effect Matrix Effects Reversed-Phase LC

Regulatory Traceability: Benznidazole-d7 as a Pharmacopeial Reference Standard vs. Research-Grade Deuterated Compounds

Benznidazole-d7 is offered as a fully characterized reference standard that complies with pharmacopeial guidelines (USP/EP) for use in analytical method validation (AMV) and quality control (QC) during drug development and formulation studies [1]. This level of characterization includes traceability to primary standards, comprehensive certificate of analysis, and stability data, which are prerequisites for regulatory submissions such as ANDA and DMF filings [1][2]. In contrast, many generic deuterated benznidazole preparations are sold as research-grade materials without pharmacopeial compliance documentation, limiting their utility in regulated bioanalytical environments .

Regulatory Compliance Method Validation GMP ANDA Submission

Optimal Application Scenarios for Benznidazole-d7 Based on Quantitative Performance Evidence


Regulated Bioanalysis of Benznidazole in Pharmacokinetic Studies

In GLP-compliant pharmacokinetic studies of benznidazole formulations in animal models or human subjects, benznidazole-d7 serves as the SIL-IS of choice for LC-MS/MS quantification. Its +7 Da mass shift eliminates interference from the analyte's isotopic envelope, while its pharmacopeial traceability supports method validation under FDA and EMA guidance [1][2]. The ≥98% purity ensures that IS-related bias does not compromise the accuracy of derived pharmacokinetic parameters (Cmax, AUC, t1/2) [3].

Therapeutic Drug Monitoring (TDM) of Benznidazole in Chagas Disease Patients

For clinical laboratories performing therapeutic drug monitoring of benznidazole in plasma or dried blood spot samples from Chagas disease patients, benznidazole-d7 provides the necessary assay robustness. The compound's near-identical chromatographic behavior to benznidazole ensures effective correction of matrix effects from hemolyzed or lipemic patient specimens, which is critical for maintaining accuracy across a wide range of clinical sample conditions [4].

Metabolite Identification and Quantification in Drug Metabolism Studies

In in vitro microsomal or hepatocyte incubation studies aimed at identifying benznidazole metabolites, benznidazole-d7 can be used as an internal standard for simultaneous quantitation of the parent drug while metabolite profiling is performed by high-resolution MS. The +7 Da mass shift ensures that the IS signal does not overlap with metabolite isotopic clusters, enabling accurate depletion kinetics measurements [2].

Method Development and Cross-Validation of Benznidazole Assays

During the development of new LC-MS/MS methods for benznidazole in novel matrices (e.g., cerebrospinal fluid, tissue biopsies), benznidazole-d7 serves as a benchmark internal standard against which alternative IS candidates can be compared. Its well-characterized purity and known deuterium isotope effect allow analytical chemists to systematically evaluate matrix effects, extraction recovery, and ion suppression across different sample preparation workflows [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benznidazole-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.